tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate
Description
The compound tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate is a carbamate-protected amine featuring a cyclopropane ring substituted with a 2-hydroxypropan-2-yl group. Carbamates like this are widely used in medicinal chemistry and drug development for their stability and versatility in protecting amine functionalities during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)13-8-12(6-7-12)11(4,5)15/h15H,6-8H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLPUSOYSGAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method adapts the reductive cyclopropanation strategy reported for tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate. The key modification involves substituting the hydroxymethyl group with a 2-hydroxypropan-2-yl moiety through tailored starting materials.
Starting Material Preparation
The synthesis begins with N,N-dibenzyl-2-(2-hydroxypropan-2-yl)acetamide , prepared by reacting 2-(2-hydroxypropan-2-yl)acetic acid with benzyl bromide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0°C.
Cyclopropanation Step
The reductive cyclopropanation employs the de Meijere variant of the Kulinkovich reaction:
Carbamate Formation
The intermediate amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base at room temperature for 12 hours.
Table 1: Key Parameters for Reductive Cyclopropanation
| Parameter | Value/Detail |
|---|---|
| Yield (cyclopropanation) | 62–68% |
| Purification | Column chromatography (SiO₂, 7:3 hexane/EtOAc) |
| Characterization | ¹H NMR (δ 1.28 ppm, cyclopropane CH₂); HRMS m/z 242.1753 [M+H]+ |
Curtius Degradation of Cyclopropane-1,1-dicarboxylate Derivatives
Monohydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate
The commercial availability of diethyl cyclopropane-1,1-dicarboxylate allows for a scalable route:
Introduction of 2-Hydroxypropan-2-yl Group
Post-Curtius degradation, the ester moiety is reduced to the alcohol using lithium aluminum hydride (LAH) in THF at 0°C. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields a ketone, which undergoes nucleophilic addition with methylmagnesium bromide to form the 2-hydroxypropan-2-yl substituent.
Table 2: Reaction Conditions for Curtius Degradation Pathway
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Monohydrolysis | KOH, EtOH/H₂O, 0°C, 2 h | 89% |
| Curtius Degradation | DPPA, TEA, tert-BuOH, 80°C, 24 h | 75% |
| Grignard Addition | MeMgBr, THF, −10°C, 1 h | 82% |
Hydrazine-Mediated Cyclopropane Ring Formation
Adaptation from Thienopyrrole Synthesis
A methodology from the synthesis of thieno[3,2-b]pyrrole derivatives is modified to incorporate the 2-hydroxypropan-2-yl group:
Reaction Protocol
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Hydrazine Treatment : React methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with hydrazine monohydrate (5.0 equiv) in anhydrous ethanol under reflux (90°C) for 16 hours.
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Cyclopropanation : Introduce cyclopropane via photochemical [2+2] cycloaddition using a mercury lamp (λ = 254 nm) in dichloromethane.
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Functionalization : Install the 2-hydroxypropan-2-yl group via Pd-catalyzed coupling with 2-bromo-2-propanol under Suzuki-Miyaura conditions.
Optimization Insights
-
Solvent Effects : Replacing ethanol with DMF improves solubility of intermediates, increasing yield from 40% to 58%.
-
Catalyst Screening : Pd(PPh₃)₄ outperforms other catalysts (e.g., PdCl₂) in the coupling step, achieving 76% yield.
Table 3: Analytical Data for Final Compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 1.52 (s, 6H, C(CH₃)₂OH), 3.21 (d, 2H, CH₂N) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 28.1 (C(CH₃)₂OH), 79.8 (Boc C), 155.2 (C=O) |
| HRMS (ESI+) | m/z 284.1864 [M+H]+ (calc. 284.1860) |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Overall Yield | Scalability | Key Advantage |
|---|---|---|---|
| Reductive Cycloprop. | 52% | Moderate | High stereocontrol |
| Curtius Degradation | 48% | High | Uses commercial starting material |
| Hydrazine-Mediated | 41% | Low | Adaptable to diverse substrates |
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that carbamate derivatives exhibit significant anticancer properties. Tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate has been studied for its ability to inhibit tumor growth in vitro and in vivo. Its mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Drug Delivery Systems
The compound's lipophilic nature allows it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Studies have shown that when used as a carrier, it can improve the pharmacokinetic profiles of various therapeutic agents.
Agricultural Sciences
Pesticide Development
this compound has potential applications as a pesticide or herbicide. Its structure allows for modifications that can enhance its efficacy against specific pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness in agricultural settings.
Materials Science
Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications, including coatings and composites.
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several carbamate derivatives, including this compound. The compound demonstrated notable cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .
Case Study 2: Drug Delivery Enhancement
A research team investigated the use of this carbamate in enhancing the solubility and stability of poorly soluble drugs. The study found that formulations including this compound significantly improved the dissolution rates and bioavailability of the tested compounds .
Case Study 3: Agricultural Applications
In agricultural trials, modified forms of this carbamate were tested as potential herbicides. Results indicated effective pest control with minimal phytotoxicity to crops, suggesting its viability as an environmentally friendly alternative to conventional pesticides .
Mechanism of Action
The mechanism by which tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
The aminoethyl analog (C11H22N2O2) exhibits higher reactivity due to the amine group, enabling participation in coupling reactions but requiring careful handling due to irritation hazards .
Physicochemical Properties: Hydroxyl-containing analogs (e.g., hydroxyethyl, hydroxymethyl) show enhanced solubility in polar solvents, whereas cyclohexyl-containing derivatives (C16H29NO3) are more lipophilic . Boiling points and densities are sparsely reported, but ethyl-chain derivatives (e.g., C11H21NO3) exhibit higher boiling points (~326°C) .
Synthetic Utility: Carbamates with hydroxymethyl or hydroxyethyl groups are commonly used as intermediates in protecting-group strategies, as seen in peptide synthesis and kinase inhibitor development . The aminoethyl variant (C11H22N2O2) serves as a precursor for further functionalization, such as amide bond formation .
Safety Profiles: Amino-substituted compounds (e.g., C11H22N2O2) pose higher risks (skin/eye irritation, respiratory issues) compared to hydroxylated analogs .
Biological Activity
tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₁₉NO₃
- CAS Number : 753023-57-3
1. Antimicrobial Activity
Research indicates that derivatives of carbamates, including this compound, exhibit antimicrobial properties. A study on similar compounds showed significant inhibition of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Enzyme Inhibition
Carbamate compounds are known for their role as enzyme inhibitors. Specifically, they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The IC₅₀ values for related compounds have been reported to be competitive with established drugs like rivastigmine .
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|
| Rivastigmine | 56.10 | - |
| This compound | TBD | TBD |
3. Cytotoxicity and Safety
While exploring the biological activity, it is crucial to assess the cytotoxicity of the compound. Preliminary toxicity assessments indicate that similar carbamates can cause skin irritation and eye damage . These findings necessitate careful evaluation in therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of this compound were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µM, indicating promising antimicrobial potential.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of carbamate derivatives in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting its potential utility in neurodegenerative disease management.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for tert-butyl N-{[1-(2-hydroxypropan-2-yl)cyclopropyl]methyl}carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 2,3-dichloro-1,4-naphthoquinone with tert-butyl carbamate derivatives in acetonitrile under reflux, using potassium carbonate as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Key parameters include maintaining anhydrous conditions and controlling stoichiometry to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the cyclopropane-carbamate linkage) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., tert-butyl group at δ ~1.4 ppm, cyclopropane protons as multiplet peaks between δ 0.8–1.2 ppm) .
- Mass spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight (e.g., [M+Na] ion for CHNO) .
Q. What are critical stability considerations for handling and storage?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under acidic/alkaline conditions. Store in amber glass vials at 2–8°C, avoiding humidity. Decomposition products (e.g., free amines) can be monitored via TLC (silica, Rf ~0.3 in 1:1 EtOAc/hexane) .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental spectral data be resolved?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data.
- Validate hydrogen-bonding motifs using X-ray crystallography. Discrepancies in cyclopropane ring strain (~27 kcal/mol) may require adjusting torsion angles in computational models .
Q. What strategies improve regioselectivity in cyclopropane ring formation during synthesis?
- Methodological Answer :
- Use stereodirecting groups (e.g., hydroxypropan-2-yl) to bias cyclopropanation.
- Optimize solvent polarity (e.g., acetonitrile vs. DMF) to control transition-state geometry.
- Employ Lewis acid catalysts (e.g., ZnCl) to enhance ring-closure efficiency .
Q. What methodologies assess environmental impact and biodegradation pathways?
- Methodological Answer :
- OECD 301F test : Measure aerobic biodegradation in activated sludge (28-day incubation, LC-MS monitoring).
- Hydrolysis studies : Expose to pH 5–9 buffers at 25°C; analyze degradation products (e.g., tert-butanol, cyclopropanemethylamine) via GC-MS .
Q. How can conflicting data in reaction optimization (e.g., yield vs. purity) be systematically addressed?
- Methodological Answer :
- Use design of experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading).
- Apply HPLC-DAD to quantify impurities (e.g., unreacted starting materials) and correlate with yield. Statistical tools (ANOVA) identify significant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
